![molecular formula C16H16BrN3 B5821275 N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine](/img/structure/B5821275.png)
N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine, also known as 3-Bromo-N-(2-aminoethyl)-1-ethylbenzimidazol-2-amine, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine has been studied for its potential therapeutic properties in various scientific research applications. Some of the areas of research include:
1. Cancer: Studies have shown that N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine has anti-cancer properties and can inhibit the growth of cancer cells.
2. Neurodegenerative diseases: Research has indicated that N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine has neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Inflammation: Studies have suggested that N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine has anti-inflammatory properties and can reduce inflammation in the body.
Wirkmechanismus
The exact mechanism of action of N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine is not fully understood. However, studies have shown that the compound can inhibit the activity of certain enzymes such as tyrosine kinase and topoisomerase, which are involved in cell growth and division. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine can have various biochemical and physiological effects on the body. Some of these effects include:
1. Inhibition of cancer cell growth and proliferation
2. Neuroprotective effects
3. Anti-inflammatory effects
4. Reduction of oxidative stress
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine in lab experiments is its potential therapeutic properties in various areas of research such as cancer and neurodegenerative diseases. However, one limitation is the lack of understanding of its exact mechanism of action, which can make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine. Some of these directions include:
1. Further investigation of its mechanism of action and optimization of its use in lab experiments.
2. Clinical trials to determine its efficacy and safety in the treatment of cancer and neurodegenerative diseases.
3. Development of analogs of N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine with improved therapeutic properties.
4. Study of its potential use in the treatment of other diseases such as inflammation and infections.
In conclusion, N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic properties and optimize its use in lab experiments and clinical trials.
Synthesemethoden
The synthesis of N-(3-bromobenzyl)-1-ethyl-1H-benzimidazol-2-amine involves the reaction of 3-bromobenzylamine with 1-ethyl-1H-benzimidazole-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
Eigenschaften
IUPAC Name |
N-[(3-bromophenyl)methyl]-1-ethylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3/c1-2-20-15-9-4-3-8-14(15)19-16(20)18-11-12-6-5-7-13(17)10-12/h3-10H,2,11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUYYDQIMRVSCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.